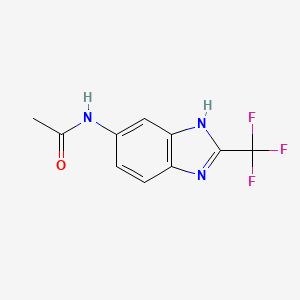

Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-

Description

Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) substituent at position 2 of the benzimidazole core and an acetamide group at position 5. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biomolecular targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c1-5(17)14-6-2-3-7-8(4-6)16-9(15-7)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLUUMMINGDWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232121 | |

| Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83003-97-8 | |

| Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- typically involves the reaction of 2-(trifluoromethyl)benzimidazole with acetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of dry dichloromethane (DCM) and lutidine as solvents, along with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent, has been reported in similar syntheses .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Key Reaction Pathways:

-

Cyclization of o-Phenylenediamine Derivatives

-

2-(Trifluoromethyl)-1H-benzimidazole is synthesized via condensation of o-phenylenediamine with trifluoromethyl-substituted aldehydes under mild acidic conditions (e.g., HCl/AcOH) .

-

Subsequent N-alkylation introduces the acetamide group using chloroacetyl chloride or dimethyl carbonate (DMC) in DMF with Na₂CO₃ as a base .

-

-

Amide Formation

-

The acetamide moiety is introduced via nucleophilic substitution between 5-amino-benzimidazole derivatives and acetyl chloride or chloroacetamide. For instance, compound 3g (Table 1) was synthesized by reacting 2-(trifluoromethyl)-1H-benzimidazole-5-amine with chloroacetyl chloride in DMF at 140°C, achieving a 89% yield .

-

Characterization Data:

Alkylation and Acylation Reactions

-

N-Alkylation : The benzimidazole nitrogen undergoes alkylation with alkyl bromides (e.g., n-C₇H₁₅Br) in DMSO, yielding derivatives with extended hydrocarbon chains (Table 2) .

-

Acylation : The acetamide group participates in further condensation with aromatic acids (e.g., phenoxyacetic acid) to form hybrid compounds like 10m , which showed anti-cancer activity (IC₅₀ = 0.98 μM) .

Acid-Catalyzed Cyclodehydration

-

Under acidic conditions (e.g., p-TsOH in toluene), acetamide derivatives undergo cyclodehydration to form fused heterocycles. For example, compound 20 (from ) eliminates acetate groups to generate Δ⁸–⁹ unsaturated benzimidazoles .

Thermal and pH Stability

-

The trifluoromethyl group enhances thermal stability, with decomposition temperatures >250°C for most derivatives .

-

The acetamide linkage is susceptible to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, regenerating the parent amine .

Electrophilic Substitution

-

The electron-withdrawing trifluoromethyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the 4- and 6-positions of the benzimidazole ring .

Anticancer Activity

-

Derivatives like 10m inhibit BCR-ABL1 kinase (IC₅₀ = 0.63 μM) and synergize with asciminib to induce apoptosis in K562 leukemia cells .

-

Structure-activity relationship (SAR) studies highlight the necessity of the trifluoromethyl group for enhancing lipophilicity and target binding .

Antibacterial and Antifungal Activity

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- has been studied for its potential to inhibit bacterial growth and combat resistant strains of pathogens.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential.

Agricultural Science

Pesticidal Properties

The trifluoromethyl group in Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- contributes to its effectiveness as a pesticide. Research has shown that this compound can act as a fungicide, inhibiting the growth of fungal pathogens in crops.

Data Table: Pesticidal Efficacy

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Phytophthora infestans | 75 | 80 |

Environmental Studies

Toxicological Assessments

Environmental studies have focused on the toxicity and exposure predictions associated with Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-. The U.S. Environmental Protection Agency (EPA) has provided exposure predictions indicating moderate probabilities for residential and dietary exposure.

Table: Exposure Predictions

| Exposure Route | Probability Score |

|---|---|

| Residential | 0.301 |

| Dietary | 0.259 |

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

- Hydrazide vs. Acetamide Functionalization: Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives () replace the acetamide group with a hydrazide moiety.

- Trifluoromethyl vs. Methyl or Methoxy Groups : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to methyl or methoxy substituents (e.g., 5-methyl-1H-benzimidazole in ). This enhances electrophilic character, which may improve interactions with hydrophobic enzyme pockets .

Heterocycle Core Modifications

- Benzimidazole vs. Benzothiazole : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () replace the benzimidazole nitrogen with a sulfur atom. Benzothiazoles exhibit distinct electronic properties and may confer higher metabolic stability but lower hydrogen-bonding capacity compared to benzimidazoles .

- Quinoline and Indoline Hybrids: Compounds such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () incorporate larger aromatic systems. These hybrids may offer enhanced target selectivity but face challenges in solubility and synthetic complexity .

Data Table: Key Comparisons

Key Research Findings

- Trifluoromethyl Advantage: The -CF₃ group consistently enhances bioactivity across multiple scaffolds (benzimidazoles, benzothiazoles, and indoline-quinoline hybrids), likely due to its combined lipophilic and electron-withdrawing effects .

- Synthetic Challenges : Microwave-assisted methods () offer rapid synthesis but lower yields for benzothiazoles, whereas traditional methods for benzimidazoles () are more established but may require longer reaction times .

Biological Activity

Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity.

Synthesis of Acetamide Derivatives

The synthesis of acetamide derivatives typically involves the reaction of benzimidazole derivatives with acetic anhydride or acetyl chloride. The introduction of the trifluoromethyl group at the 2-position of the benzimidazole enhances the lipophilicity and potentially the biological activity of the compound.

Biological Activity

The biological activity of Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- has been explored in various studies, highlighting its potential as an antimicrobial and neuroprotective agent.

Antimicrobial Activity

Recent studies have indicated that compounds with a benzimidazole structure exhibit significant antimicrobial properties. For instance, a study evaluated various benzimidazole derivatives against multiple bacterial strains, including Pseudomonas aeruginosa and Bacillus sp. The results showed that certain derivatives displayed notable activity against these pathogens, suggesting that modifications at specific positions can enhance efficacy .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Pseudomonas aeruginosa | Moderate |

| 2 | Bacillus sp. | High |

| 3 | E. coli | Low |

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of benzimidazole-containing acetamide derivatives. A study assessed two specific derivatives against ethanol-induced neurodegeneration in a rat model. The findings revealed that these compounds significantly reduced oxidative stress markers and neuroinflammation, as evidenced by decreased levels of TNF-α and COX-2 .

| Parameter | Control (Ethanol) | Treatment (Compound 3a) |

|---|---|---|

| TNF-α (pg/mL) | 200 | 120 |

| COX-2 (pg/mL) | 150 | 75 |

| Memory Impairment Score | High | Low |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of acetamide-substituted benzazole derivatives demonstrated their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that structural modifications could lead to enhanced biological activity against resistant strains .

- Neuroprotective Study : In a controlled experiment involving ethanol-induced neurodegeneration, treatment with specific acetamide derivatives resulted in improved cognitive function and reduced oxidative stress markers in treated animals compared to controls .

Q & A

Q. Advanced

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates and reduce side reactions .

- Catalytic Systems : Use of triethylamine or DMAP accelerates chloroacetyl chloride reactions while minimizing hydrolysis .

- Temperature Control : Reflux conditions (70–80°C) balance reaction kinetics and stability of heat-sensitive trifluoromethyl groups .

- Protecting Groups : Temporary protection of reactive benzimidazole NH groups with Boc or Fmoc prevents unwanted alkylation .

What functional groups in this compound suggest potential pharmacological activity?

Q. Basic

- Benzimidazole Core : Known for DNA intercalation and kinase inhibition due to planar aromaticity and hydrogen-bonding capacity .

- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability via hydrophobic and electron-withdrawing effects .

- Acetamide Linker : Facilitates hydrogen bonding with target enzymes (e.g., HDACs, topoisomerases) and improves solubility .

How to design SAR studies for benzimidazole-acetamide derivatives targeting enzyme inhibition?

Q. Advanced

- Substituent Variation : Modify the benzimidazole 5-position with electron-withdrawing (NO, CF) or donating (NH, OCH) groups to probe electronic effects on binding .

- Bioisosteric Replacement : Replace the acetamide with sulfonamide or urea moieties to assess tolerance for alternative hydrogen-bonding motifs .

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET for proteases) or radiolabeled substrates to quantify IC values under standardized conditions .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify key interactions between trifluoromethyl groups and hydrophobic enzyme pockets .

What are the safety considerations for handling nitro-substituted benzimidazole intermediates?

Q. Basic

- Toxicity : Nitro groups (e.g., in 5-nitrobenzimidazole) may exhibit mutagenic potential. Use fume hoods and personal protective equipment (PPE) .

- Reactivity : Nitro intermediates are prone to exothermic decomposition. Avoid high temperatures (>100°C) and store in cool, dry conditions .

How to address low solubility of benzimidazole-acetamide derivatives in aqueous media?

Q. Advanced

- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity, which are cleaved enzymatically in vivo .

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to improve solubility without precipitation .

- Salt Formation : Convert free amines to hydrochloride or sodium salts for better aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.